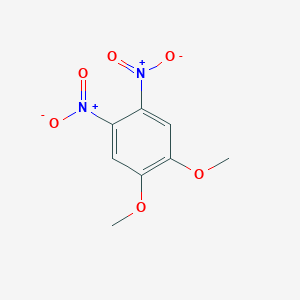

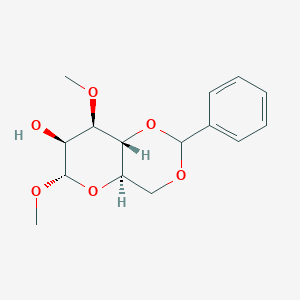

4,6-O-Benzylidene-1,3-di-O-methyl-a-D-mannopyranoside

説明

Synthesis Analysis

The synthesis of derivatives related to 4,6-O-Benzylidene-1,3-di-O-methyl-a-D-mannopyranoside involves selective formation methods and chemical modifications of mannopyranoside compounds. For example, one approach utilizes 2,6-dimethylbenzaldehyde to achieve selective 4,6-O-benzylidene formation of methyl α-D-mannopyranoside, addressing challenges posed by the cis-arrangement of hydroxyl groups on the mannopyranoside structure (Liotta et al., 2014).

Molecular Structure Analysis

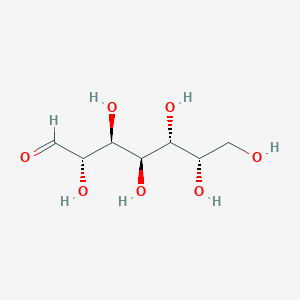

The molecular structure of 4,6-O-Benzylidene-1,3-di-O-methyl-a-D-mannopyranoside derivatives has been elucidated through crystallography and NMR spectroscopy. For instance, the crystal structure of a closely related compound, methyl 4,6-O-benzylidene-2,3-dideoxy-2-[2-(methoxycarbonyl)phenylamino]-3-nitro-β-d-mannopyranoside, has been determined, providing insights into the conformation and configuration of these types of compounds (Conturo & Jeffrey, 1982).

科学的研究の応用

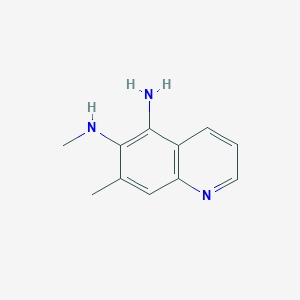

Chromones and Derivatives as Radical Scavengers

Chromones, including derivatives that may share structural similarities with 4,6-O-Benzylidene-1,3-di-O-methyl-a-D-mannopyranoside, are highlighted for their antioxidant properties. These compounds can neutralize active oxygen and interrupt free radical processes, potentially delaying or inhibiting cell impairment and disease progression. Key structural elements, such as double bonds and specific hydroxyl group placements, are critical for their radical scavenging activity. Methylation or glycosylation of these hydroxyl groups on the chromone nucleus has been observed to decrease the radical scavenging potential (Yadav et al., 2014).

Microbial Mannosidases and Biotechnological Applications

Research into microbial mannosidases, enzymes that cleave the 1,4-β-mannopyranosyl linkages in hemicelluloses, reveals applications in bioethanol production, synthesis of alkyl glycosides, and as pharmaceutical agents. These enzymes, which act on mannooligomers and mannobiose, are produced by various microorganisms and exhibit activity across a wide range of pH and temperatures (Chauhan & Gupta, 2017).

Benzopyran Derivatives in Anticancer Research

Benzopyran derivatives, which share a core structural motif with 4,6-O-Benzylidene-1,3-di-O-methyl-a-D-mannopyranoside, have been extensively studied for their anticancer properties. These compounds exhibit a wide range of biological activities and behaviors, supporting their therapeutic potential against multiple diseases. The structural characteristics of benzopyran derivatives are crucial in defining their biological activity, offering a foundation for designing new molecules with enhanced therapeutic efficacy (Xiu et al., 2017).

将来の方向性

The future directions in the research and application of this compound could involve the development of more efficient and selective methods for the synthesis of partially or differentially substituted synthetic intermediates . This could further expand its utility in the field of carbohydrate chemistry.

特性

IUPAC Name |

(4aR,6S,7S,8R,8aR)-6,8-dimethoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O6/c1-17-13-11(16)15(18-2)20-10-8-19-14(21-12(10)13)9-6-4-3-5-7-9/h3-7,10-16H,8H2,1-2H3/t10-,11+,12-,13-,14?,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCXVHILKGUDBTH-UISBESDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC2C1OC(OC2)C3=CC=CC=C3)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]2[C@H]1OC(OC2)C3=CC=CC=C3)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-O-Benzylidene-1,3-di-O-methyl-a-D-mannopyranoside | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B14540.png)

![[(3aR,5R,6S,7S,7aR)-6,7-diacetyloxy-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B14543.png)